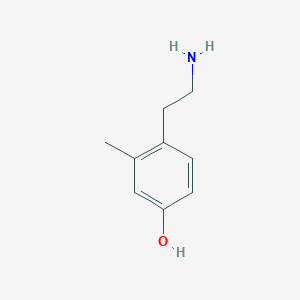![molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Pyridine: The azetidine derivative is then coupled with a brominated pyridine derivative using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids.
Aza-Michael Addition: This reaction involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and NH-heterocycles.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and functionalized azetidine compounds.
科学研究应用
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring is known to inhibit various enzymes, including human tryptase and chymase . The pyridine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.
相似化合物的比较
Similar Compounds
- 2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Derivatives
Uniqueness
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2 |
InChI 键 |
YNDFVBDWNVBANC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CCCOC2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)





![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)



